ABTS diammonium salt

Description

Contextualization of Sulfonamide Derivatives in Chemical and Biological Sciences

The sulfonamide functional group, -S(=O)₂-N<, is a cornerstone in the development of therapeutic agents. scispace.comnih.gov Since the discovery of the first sulfonamide antibiotic, Prontosil, this class of compounds has been extensively explored, leading to a wide array of drugs with antibacterial, antiviral, antifungal, and anticancer properties. scispace.comnih.govbohrium.com The enduring importance of sulfonamides lies in their synthetic accessibility and the diverse biological activities their derivatives can exhibit. bohrium.comajchem-b.com Researchers continue to investigate sulfonamide derivatives for new therapeutic applications, including the treatment of complex diseases like Alzheimer's and diabetes. scispace.combohrium.com

Research Significance of N-Benzyl-p-toluenesulfonamide

N-Benzyl-p-toluenesulfonamide, also known by synonyms such as N-Tosylbenzylamine, serves as a key intermediate and reagent in various chemical processes. ontosight.aichemimpex.com Its significance spans several fields:

Organic Synthesis: It is a valuable building block in the creation of more complex molecules. chemimpex.com The compound's structure allows for a variety of chemical transformations, making it a versatile tool for synthetic chemists. chemimpex.comchemimpex.com For instance, it can be used in N-alkylation reactions catalyzed by copper.

Pharmaceutical and Medicinal Chemistry: N-Benzyl-p-toluenesulfonamide is an important intermediate in the synthesis of various pharmaceutical compounds, including some sulfonamide-based drugs. ontosight.aichemimpex.comchemimpex.com Beyond its role as a synthetic precursor, it has been identified as a potent and selective inhibitor of skeletal muscle myosin II subfragment 1 (S1) ATPase activity. usbio.netcaymanchem.commedchemexpress.com This inhibitory action blocks the contraction of fast skeletal muscle fibers, making it a crucial tool for studying muscle function and physiology. caymanchem.commedchemexpress.com

Polymer Chemistry: The compound finds application in the production of specialty polymers, where it can enhance properties like thermal stability and chemical resistance. chemimpex.com

Biochemical Research: Due to its specific inhibitory effects, N-Benzyl-p-toluenesulfonamide is utilized in studies of enzyme inhibition and metabolic pathways. chemimpex.com It helps researchers understand the molecular mechanisms of muscle contraction.

The synthesis of N-Benzyl-p-toluenesulfonamide itself is a subject of study, with methods evolving to become more efficient and environmentally friendly. caymanchem.com A common laboratory preparation involves the reaction of p-toluenesulfonyl chloride with benzylamine (B48309).

Below are some of the key physical and chemical properties of N-Benzyl-p-toluenesulfonamide:

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅NO₂S | nih.gov |

| Molecular Weight | 261.34 g/mol | chemimpex.comnih.gov |

| CAS Number | 1576-37-0 | chemimpex.comnih.gov |

| Melting Point | 113-117 °C | chemimpex.comfishersci.com |

| Appearance | White to off-white crystalline solid | ontosight.aifishersci.com |

| Solubility | Soluble in organic solvents | chemimpex.comchemimpex.com |

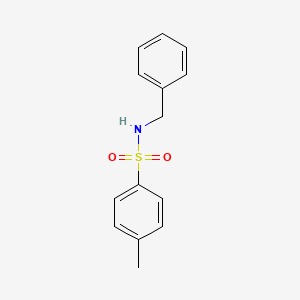

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-12-7-9-14(10-8-12)18(16,17)15-11-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTHKAJZQYNKTCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166290 | |

| Record name | p-Toluenesulfonamide, N-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202766 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1576-37-0 | |

| Record name | N-Benzyl-p-toluenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1576-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Toluenesulfonamide, N-benzyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001576370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1576-37-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Toluenesulfonamide, N-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Benzyl-p-toluenefonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Benzyl P Toluenesulfonamide

Conventional Synthetic Routes

Conventional methods for synthesizing N-Benzyl-p-toluenesulfonamide typically rely on well-established reactions that form the sulfonamide bond directly from its constituent amine and sulfonyl chloride precursors.

Amine-Sulfonyl Chloride Condensation Strategies

The most common and direct method for preparing N-Benzyl-p-toluenesulfonamide is the condensation reaction between benzylamine (B48309) and p-toluenesulfonyl chloride. This reaction is a classic example of nucleophilic substitution at a sulfonyl group. The reaction is typically carried out in the presence of a base, such as pyridine, which serves both as a solvent and as a scavenger for the hydrochloric acid byproduct generated during the reaction. In a typical procedure, p-toluenesulfonyl chloride is added to a solution of benzylamine in pyridine. The mixture is stirred at room temperature, leading to the formation of the desired product, which can then be isolated by precipitation in water and purified by recrystallization from a solvent like ethanol. This method is widely used due to its simplicity and generally high yields, often around 90%. However, it can be limited by the need for stoichiometric amounts of base and the generation of inorganic salt waste. ionike.com

Catalytic and Advanced Synthesis Techniques

To overcome the limitations of conventional methods, such as the use of toxic reagents and the generation of byproducts, advanced catalytic techniques have been developed. These methods often employ transition metals and focus on principles of green chemistry, such as atom economy and the use of readily available, non-toxic starting materials like alcohols.

Transition Metal-Catalyzed N-Alkylation Protocols

Transition metal catalysis offers powerful alternatives for forming the N-benzyl bond through the N-alkylation of the parent sulfonamide, p-toluenesulfonamide (B41071), with benzyl (B1604629) alcohol. These methods often proceed via a "hydrogen borrowing" or "dehydrogenative coupling" mechanism, where the alcohol is temporarily oxidized to an aldehyde, which then condenses with the sulfonamide, followed by reduction of the resulting imine intermediate. This process is highly atom-economical, producing water as the only byproduct. organic-chemistry.org

An efficient N-alkylation of sulfonamides using a well-defined and bench-stable Manganese(I) PNP pincer precatalyst has been developed. organic-chemistry.orgcardiff.ac.uknih.gov This "borrowing hydrogen" approach allows for the mono-N-alkylation of a wide range of sulfonamides, including p-toluenesulfonamide, with benzylic alcohols in excellent yields. organic-chemistry.orgacs.org The reaction mechanism is believed to involve the activation of the precatalyst by a base, coordination of the alcohol, and subsequent dehydrogenation to form an aldehyde and a manganese hydride species. acs.org The aldehyde then condenses with p-toluenesulfonamide to form an N-sulfonylimine, which is subsequently reduced by the manganese hydride to yield N-Benzyl-p-toluenesulfonamide and regenerate the active catalyst. acs.org This manganese-based system represents a more sustainable alternative to precious metal catalysts. organic-chemistry.org

Table 1: Manganese-Catalyzed N-Alkylation of p-Toluenesulfonamide

| Parameter | Condition |

|---|---|

| Catalyst | Mn(I) PNP pincer precatalyst |

| Substrates | p-Toluenesulfonamide, Benzyl alcohol |

| Base | K₂CO₃ |

| Solvent | Xylenes |

| Temperature | 150°C |

| Time | 24 hours |

| Yield | Up to 98% (NMR Yield) |

Table 2: Copper-Catalyzed N-Alkylation of p-Toluenesulfonamide

| Parameter | Condition |

|---|---|

| Catalyst | Copper(II) acetate (B1210297) (Cu(OAc)₂) |

| Substrates | p-Toluenesulfonamide, Benzyl alcohol |

| Base | Potassium carbonate (K₂CO₃) |

| Yield | Good to excellent |

A novel and environmentally benign method for the direct coupling of sulfonamides and alcohols has been realized using a nanostructured ruthenium catalyst. nih.gov Specifically, ruthenium nanoparticles supported on a magnetic Fe₃O₄ core (nano-Ru/Fe₃O₄) have been shown to be highly effective. nih.gov This process also operates via a domino dehydrogenation-condensation-hydrogenation sequence. nih.gov The use of a magnetic nanocatalyst offers significant advantages for green chemistry, as the catalyst can be easily separated from the reaction mixture using an external magnet and efficiently recycled for subsequent reactions. nih.govnih.gov This method successfully couples various benzylic alcohols and sulfonamides, often achieving isolated yields greater than 80%. nih.gov Kinetic studies confirmed that, similar to the copper-catalyzed route, the rate-determining step is the initial dehydrogenation of the alcohol. nih.gov Another ruthenium-based system, [Ru(p-cymene)Cl₂]₂ with bidentate phosphine (B1218219) ligands, has also been successfully used for the N-alkylation of primary sulfonamides with alcohols through the borrowing hydrogen methodology. organic-chemistry.orgnih.gov

Table 3: Ruthenium-Catalyzed N-Alkylation of p-Toluenesulfonamide

| Parameter | Condition |

|---|---|

| Catalyst | Nano-Ru/Fe₃O₄ or [Ru(p-cymene)Cl₂]₂/diphosphine ligand |

| Substrates | p-Toluenesulfonamide, Benzyl alcohol |

| Key Feature | Catalyst is magnetically separable and recyclable (for nano-Ru/Fe₃O₄) |

| Mechanism | Domino dehydrogenation-condensation-hydrogenation |

| Yield | Often >80% |

Catalyst-Assisted Direct Synthesis from Anhydrous p-Toluenesulfonic Acid and Primary Amines

The direct formation of a sulfonamide bond from a sulfonic acid and an amine is a desirable transformation that avoids the pre-activation of the sulfonic acid to a more reactive species, such as a sulfonyl chloride. This approach enhances atom economy and can circumvent the use of corrosive chlorinating agents. Research has focused on activating the sulfonic acid in situ using various reagents and catalysts.

One approach involves the use of activating agents like triphenylphosphine (B44618) ditriflate. This reagent facilitates the direct coupling of sulfonic acid salts with amines. nih.govfigshare.com The process involves the in situ formation of a highly reactive phosphonium (B103445) salt intermediate, which is then susceptible to nucleophilic attack by the primary amine, such as benzylamine, to yield the desired N-Benzyl-p-toluenesulfonamide. This method provides a novel pathway for creating sulfonamides directly from their constituent sulfonic acids. nih.gov

Transition metal catalysis has also been explored for this transformation. For instance, indium has been shown to be an effective catalyst for the sulfonylation of amines. organic-chemistry.orgresearchgate.net This method is noted for its mild, base-free conditions and tolerance of various functional groups, including those found in less nucleophilic and sterically hindered anilines. organic-chemistry.org While often employed with sulfonyl chlorides, the principles of using a Lewis acidic metal to activate the sulfonyl group are relevant to direct reactions from sulfonic acids.

Another catalytic strategy employs organic catalysts, such as organoboronic acids, to improve the reactivity of p-toluenesulfonic acid for direct amidation. A patented method describes dissolving anhydrous p-toluenesulfonic acid in a solvent like dichloromethane, adding an organic boronic acid as a catalyst, and then introducing the amine. The boronic acid is thought to complex with the oxygen atoms of the sulfonic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the amine to form the sulfonamide bond.

Table 1: Catalyst-Assisted Direct Sulfonamide Synthesis

| Activating Agent/Catalyst | Amine Substrate | Sulfonic Acid Source | Key Features | Ref. |

|---|---|---|---|---|

| Triphenylphosphine ditriflate | General amines and alcohols | Sulfonic acid salts | Direct coupling method, forms a reactive intermediate. | nih.gov |

| Indium Metal | Primary and secondary amines, anilines | Sulfonyl chlorides (principle applicable) | Mild, base-free conditions, catalyst is air-stable and recyclable. | organic-chemistry.org |

| Organic Boronic Acid | Ammonia (concept applicable to primary amines) | Anhydrous p-toluenesulfonic acid | Improves reactivity of sulfonic acid via complexation. |

Electrochemical Routes for Sulfonamide Synthesis Relevant to N-Benzyl-p-toluenesulfonamide

Electrochemical synthesis offers a green and powerful alternative for constructing chemical bonds, as it uses electricity as a traceless reagent, often under mild conditions. noelresearchgroup.com While direct electrochemical synthesis of N-Benzyl-p-toluenesulfonamide from p-toluenesulfonic acid and benzylamine is not widely documented, several relevant electrochemical methods for forming the sulfonamide linkage have been developed.

One innovative method is the electrochemical oxidative coupling of readily available thiols and amines. nih.govacs.orgtue.nl In this process, an anodic oxidation first converts the thiol (e.g., thiophenol, a precursor to benzenesulfonic acid) to a disulfide. acs.org Subsequently, the amine is oxidized to a radical cation, which then reacts with the disulfide to generate a sulfenamide (B3320178) intermediate. acs.orgtue.nl Further oxidation steps convert the sulfenamide to the final sulfonamide product. tue.nl This transformation is driven entirely by electricity, requires no sacrificial chemical oxidants, and can be performed rapidly in continuous-flow reactors. noelresearchgroup.com

Another significant advancement is the direct, metal-free electrochemical synthesis of sulfonamides from unfunctionalized (hetero)arenes, sulfur dioxide (SO₂), and amines. nih.gov This method involves the direct anodic oxidation of an aromatic compound to form a radical cation. This intermediate is then attacked by an amidosulfinate, which is formed in situ from the amine and SO₂. The amidosulfinate serves a dual role as both the nucleophile and the supporting electrolyte. This C-H activation approach is highly convergent and atom-economical. nih.gov

These electrochemical strategies highlight the potential for developing a direct synthesis of N-Benzyl-p-toluenesulfonamide by adapting the starting materials. For instance, the oxidative coupling could potentially use p-thiocresol and benzylamine, while the C-H activation method could theoretically start from toluene, SO₂, and benzylamine.

Table 2: Electrochemical Sulfonamide Synthesis Methods

| Method | Starting Materials | Key Features | Electrode Materials | Ref. |

|---|---|---|---|---|

| Oxidative Coupling | Thiols and Amines | Environmentally benign, fast (5 min in flow), no sacrificial reagents. | Carbon Anode, Iron Cathode | acs.org |

| Dehydrogenative C-H Activation | (Hetero)arenes, SO₂, Amines | Metal-free, single-step synthesis, high atom economy. | Boron-Doped Diamond (BDD) Anode | nih.gov |

| Anodic Oxidative Cyclization | Unsaturated Sulfonamides | Forms sultams via electro-generated sulfonamidyl radicals. | Carbon Anode, Platinum Cathode | nih.gov |

Enantioselective Synthesis Considerations for Related Sulfonamides

While N-Benzyl-p-toluenesulfonamide itself is not chiral, the sulfonamide functional group is a key component of many chiral molecules, including catalysts and pharmaceuticals. Therefore, the development of enantioselective methods for synthesizing chiral sulfonamides is of great importance. These methods often focus on creating stereogenic centers elsewhere in the molecule, such as atropisomeric chirality (N-C axial chirality) or a stereogenic sulfur atom.

A notable strategy for creating N-C axially chiral sulfonamides is through palladium-catalyzed N-allylation. nih.govacs.orgacs.org In this approach, a prochiral N-(2-substituted-phenyl)sulfonamide is deprotonated and then reacted with an allyl acetate in the presence of a chiral palladium catalyst, such as one derived from the (S,S)-Trost ligand. acs.orgacs.org The chiral environment of the catalyst directs the N-allylation to proceed enantioselectively, resulting in the formation of optically active N-allylated sulfonamides with a rotationally restricted N-C bond. Enantiomeric excesses of up to 95% have been achieved with this method. acs.org

Organocatalysis provides another avenue for the enantioselective synthesis of chiral sulfur-containing compounds. For example, the synthesis of chiral sulfilimines, which are structurally related to sulfonamides, has been accomplished via the enantioselective S-alkylation of sulfenamides. nih.gov This reaction uses a chiral cationic organocatalyst, such as a pentanidium, to form an ion pair with the sulfenamide anion. This chiral ion pair then controls the facial selectivity of the subsequent alkylation on the sulfur atom, leading to enantioenriched products. This methodology is significant for its exclusive chemoselectivity for sulfur alkylation over nitrogen and its transition-metal-free conditions. nih.gov

These examples demonstrate sophisticated catalytic approaches that could be conceptually applied to create chiral derivatives of N-Benzyl-p-toluenesulfonamide or other related sulfonamide structures.

Table 3: Enantioselective Synthesis of Related Sulfonamides

| Method | Target Chirality | Catalytic System | Key Features | Max. Enantioselectivity (% ee) | Ref. |

|---|---|---|---|---|---|

| Pd-Catalyzed N-Allylation | N-C Axial Chirality | (allyl-Pd-Cl)₂ / (S,S)-Trost ligand | Creates atropisomeric sulfonamides from prochiral precursors. | 95% | acs.org |

| Organocatalytic S-Alkylation | Stereogenic Sulfur (in Sulfilimines) | Chiral Pentanidium Cation | Transition-metal-free, exclusive S-alkylation of sulfenamides. | N/A | nih.gov |

Reactivity Profiles and Mechanistic Investigations of N Benzyl P Toluenesulfonamide

Role as a Reagent in Organic Transformations

N-Benzyl-p-toluenesulfonamide (BTS) serves as a versatile building block and key intermediate in a variety of organic synthesis applications, particularly in the development of pharmaceuticals and agrochemicals. chemimpex.com Its utility stems from the presence of the sulfonamide moiety, a critical functional group found in numerous bioactive compounds. acs.org The compound is frequently employed in N-alkylation reactions, where the nitrogen atom acts as a nucleophile. nih.govorganic-chemistry.org For instance, it participates in copper-catalyzed N-alkylation processes and can be used to synthesize secondary amines. ionike.com The tosyl group can also function as a protecting group for the benzylamine (B48309) moiety, which can be cleaved under specific conditions. Furthermore, BTS is a precursor for the synthesis of more complex molecules. chemimpex.com Its structure allows for a range of chemical transformations, making it a valuable tool for synthetic chemists aiming to construct intricate molecular architectures. chemimpex.com It is also used as an intermediate in the synthesis of other sulfonamides. caymanchem.com

Detailed Reaction Mechanisms in N-Alkylation Processes

N-alkylation of sulfonamides, including N-Benzyl-p-toluenesulfonamide, often proceeds through catalytic pathways that avoid the use of traditional alkylating agents like alkyl halides, which can generate unwanted salt byproducts. ionike.com A prominent and environmentally benign strategy involves the use of alcohols as alkylating agents, which proceeds via a "borrowing hydrogen" or "transfer hydrogenation" mechanism. acs.orgionike.comionike.com

The hydrogen borrowing (BH) mechanism is an efficient, atom-economical process for forming C-N bonds using alcohols as alkylating agents. acs.orgresearchgate.net This catalytic cycle typically involves three main stages:

Dehydrogenation : The catalyst, often a transition metal complex (e.g., copper, manganese, iridium, or ruthenium), temporarily abstracts hydrogen from the alcohol substrate (e.g., benzyl (B1604629) alcohol) to form a more reactive carbonyl compound (an aldehyde) and a metal-hydride species. acs.orgionike.comresearchgate.net Studies show this alcohol dehydrogenation step is often reversible. acs.org

Condensation : The in situ-generated aldehyde undergoes a nucleophilic condensation reaction with the amine or sulfonamide (e.g., p-toluenesulfonamide). This step forms an imine intermediate (specifically, an N-sulfonylimine) and releases a molecule of water. acs.orgionike.com

Hydrogenation : The catalyst then transfers the "borrowed" hydrogen from the metal-hydride species back to the imine intermediate. This final reduction step yields the N-alkylated product and regenerates the active catalyst, allowing it to re-enter the cycle. acs.orgionike.com

This domino sequence of dehydrogenation-condensation-hydrogenation is highly efficient and selective, with water being the only significant byproduct. ionike.comionike.com Catalytic systems based on copper acetate (B1210297), manganese(I) pincer complexes, and iridium complexes have been successfully developed for the N-alkylation of sulfonamides with alcohols via this mechanism. acs.orgionike.comnih.gov

The central intermediate in the hydrogen borrowing N-alkylation of sulfonamides is the N-sulfonylimine . acs.orgionike.com In the reaction between p-toluenesulfonamide (B41071) and benzyl alcohol, this intermediate is N-benzylidene-p-toluenesulfonamide. Its formation is the result of the condensation between benzaldehyde (B42025) (generated from the initial dehydrogenation of benzyl alcohol) and p-toluenesulfonamide. ionike.com The presence of this imine has been detected during the reaction, and its subsequent hydrogenation leads to the final N-benzyl-p-toluenesulfonamide product. ionike.com

Studies using a copper acetate/potassium carbonate system demonstrated that the reaction proceeds through this imine intermediate. ionike.com A plausible catalytic cycle for a manganese-catalyzed N-alkylation also involves the formation of an N-sulfonylimine, which is then reduced by a manganese hydride species to afford the N-alkylated sulfonamide. acs.org In some cases, other species can influence the catalytic cycle. For instance, in certain copper-catalyzed systems operating under an air atmosphere, bissulfonylated amines have been identified. These species can act as self-stabilizing ligands for the copper catalyst, enhancing its activity. ionike.com

Kinetic Isotope Effect (KIE) studies are powerful tools for elucidating reaction mechanisms by identifying the rate-determining step. wikipedia.orgprinceton.edu In the context of hydrogen borrowing catalysis, KIE studies involving deuterated alcohols help to determine whether the C-H bond cleavage during the initial dehydrogenation step is rate-limiting.

A study on the copper-catalyzed N-alkylation of p-toluenesulfonamide using benzyl alcohol and its deuterated analogue, benzyl alcohol-d7, provided significant mechanistic insight. ionike.com The competitive reactions revealed key KIE values for the distinct steps of the catalytic cycle.

| Mechanistic Step | Reactants | kH/kD Value | Implication |

| Dehydrogenation | Benzyl alcohol vs. Benzyl alcohol-d7 | 3.287 (± 0.192) | A primary KIE greater than 1 indicates that the C-H bond cleavage is involved in the rate-determining step. |

| Hydrogenation | N-benzylidene-p-toluenesulfonamide | 0.611 (± 0.033) | An inverse KIE suggests this step is not rate-determining and likely involves a pre-equilibrium before the hydrogen transfer. |

While many N-alkylation reactions proceed via two-electron pathways like the hydrogen borrowing mechanism, radical mechanisms offer an alternative route for transformations involving the benzylamine scaffold. These reactions often rely on single electron transfer (SET) or hydrogen atom transfer (HAT) processes.

For instance, the oxidative coupling of benzylamine to form an imine can proceed through a radical pathway. The addition of a radical scavenger like TEMPO has been shown to dramatically decrease the reaction yield, strongly suggesting the involvement of radical species. acs.org A proposed mechanism involves the oxidation of a benzylamine salt to generate a phenoxy radical, which then abstracts a hydrogen atom from another benzylamine molecule to form a key radical intermediate. acs.org

Synergistic SET and HAT catalysis can achieve highly regioselective C-H arylation of benzylamines. nih.gov While SET catalysis alone typically targets the N-methyl group of N,N-dimethylbenzylamine, the addition of a HAT catalyst completely switches the selectivity to the N-benzylic position. nih.gov This selectivity is achieved by generating a sulfur-centered radical that preferentially abstracts the benzylic hydrogen, leading to a resonance-stabilized benzylic radical. nih.govkhanacademy.org This pathway allows for the functionalization of the benzylic C-H bond, a transformation that is challenging to achieve selectively through other means. nih.gov

Reactivity of N-Benzyl-p-toluenesulfonamide Derivatives in Specific Organic Reactions (e.g., N-Cyano-N-phenyl-p-toluenesulfonamide in C-H Cyanation)

Derivatives of N-Benzyl-p-toluenesulfonamide exhibit unique reactivity profiles. A prominent example is N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) , which has emerged as a highly effective electrophilic cyanating agent. researchgate.netnih.gov NCTS is a user-friendly, bench-stable solid that serves as a safer and less toxic alternative to traditional cyanide sources like KCN, Zn(CN)2, or cyanogen (B1215507) halides. acs.orgorganic-chemistry.orgresearchgate.net Its byproduct, N-phenyl-p-toluenesulfonamide, is environmentally benign. researchgate.net

NCTS is widely used in transition-metal-catalyzed C-H cyanation reactions to synthesize aromatic and vinylic nitriles, which are valuable intermediates in medicinal chemistry and materials science. nih.govacs.orgrsc.org Rhodium-catalyzed reactions, for example, enable the direct cyanation of vinylic C-H bonds in acrylamides and ketoximes, and the ortho-cyanation of arenes using various directing groups. acs.orgrsc.org The reaction tolerates a wide array of synthetically important functional groups, including phenols, boronic esters, and thioethers. acs.org Palladium and ruthenium catalysts have also been employed for the cyanation of arenediazonium salts and aryl halides, and for the direct cyanation of arenes bearing weakly coordinating amides, respectively. researchgate.net Beyond C-H cyanation, NCTS has been used for the deoxycyanamidation of alcohols and the synthesis of biologically relevant scaffolds like 2-aminobenzoxazoles. organic-chemistry.orgacs.org

| Catalyst/Reagent | Substrate Type | Reaction Type | Reference |

| Rh(III) catalyst | Acrylamides, Ketoximes | Vinylic C-H Cyanation | rsc.org |

| Rh catalyst | Arenes with directing groups | Aromatic C-H Cyanation | acs.org |

| Pd catalyst | Arenediazonium salts, Aryl halides | Cross-Coupling Cyanation | researchgate.net |

| No metal (with LiHMDS) | 2-Aminophenols | Synthesis of 2-Aminobenzoxazoles | organic-chemistry.org |

| No metal | Primary/Secondary Alcohols | Deoxycyanamidation | acs.org |

Advanced Characterization and Analytical Methodologies in N Benzyl P Toluenesulfonamide Research

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for the structural elucidation and confirmation of N-Benzyl-p-toluenesulfonamide. These techniques provide detailed information about the molecular structure and connectivity of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of N-Benzyl-p-toluenesulfonamide. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to provide a detailed map of the carbon-hydrogen framework of the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus. For N-Benzyl-p-toluenesulfonamide, NMR spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons. The aromatic protons of the benzyl (B1604629) and p-toluenesulfonyl groups typically appear in the downfield region of the spectrum, generally between δ 7.2 and 7.8 ppm rsc.org. The methylene (B1212753) (-CH₂-) protons of the benzyl group and the methyl (-CH₃) protons of the p-toluenesulfonyl group have characteristic chemical shifts that are crucial for confirming the structure.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbons in the aromatic rings, the methylene carbon, and the methyl carbon provide further confirmation of the molecular structure.

| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (125.4 MHz, CDCl₃) | ||

|---|---|---|---|

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| 7.76 (d, J = 8.1 Hz, 2H) | Ar-H (ortho to SO₂) | 143.4 | Ar-C (C-SO₂) |

| 7.32-7.25 (m, 5H) | Ar-H (benzyl ring) & Ar-H (meta to SO₂) | 136.9 | Ar-C (C-CH₃) |

| 7.20-7.19 (m, 2H) | Ar-H (benzyl ring) | 136.4 | Ar-C (ipso-benzyl) |

| 4.66 (br, 1H) | NH | 129.7 | Ar-CH (meta to SO₂) |

| 4.12 (d, J = 6.2 Hz, 2H) | CH₂ | 128.6 | Ar-CH (benzyl) |

| 2.44 (s, 3H) | CH₃ | 127.8 | Ar-CH (benzyl) |

| 127.7 | Ar-CH (benzyl) | ||

| 127.2 | Ar-CH (ortho to SO₂) | ||

| 47.2 | CH₂ | ||

| 21.5 | CH₃ |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of N-Benzyl-p-toluenesulfonamide and to gain insights into its structure through fragmentation analysis. The molecular weight of N-Benzyl-p-toluenesulfonamide is 261.34 g/mol usbio.net. High-resolution mass spectrometry (HRMS) can provide the exact mass, which aids in confirming the elemental composition.

In electron ionization mass spectrometry (EI-MS), the molecule is ionized and fragmented. The resulting fragmentation pattern is a unique fingerprint of the compound. For N-Benzyl-p-toluenesulfonamide, common fragmentation pathways involve the cleavage of the S-N and C-N bonds.

Key observed fragments and their proposed identities are:

m/z 155: This fragment corresponds to the p-toluenesulfonyl cation [CH₃C₆H₄SO₂]⁺, resulting from the cleavage of the S-N bond nih.gov.

m/z 106: This is a very prominent peak, often the base peak, and is attributed to the [C₇H₈N]⁺ ion, likely formed through rearrangement and fragmentation of the benzylamine (B48309) moiety rsc.org.

m/z 91: This fragment is characteristic of a benzyl group and corresponds to the tropylium (B1234903) cation [C₇H₇]⁺ rsc.org.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

|---|---|---|

| 261 | 0.13 | [M]⁺ (Molecular Ion) |

| 155 | 1 | [CH₃C₆H₄SO₂]⁺ |

| 106 | 100 | [C₇H₈N]⁺ |

| 91 | 50 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 12 | [C₆H₅]⁺ (Phenyl ion) |

| 65 | 18 | [C₅H₅]⁺ |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of N-Benzyl-p-toluenesulfonamide from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of N-Benzyl-p-toluenesulfonamide. Commercially available N-Benzyl-p-toluenesulfonamide typically has a purity of ≥98.0% as determined by HPLC cookechem.com. A common HPLC method for the analysis of sulfonamides involves reversed-phase chromatography.

A typical HPLC setup for the analysis of N-Benzyl-p-toluenesulfonamide would include:

Column: A C18 column is frequently used, which has a non-polar stationary phase.

Mobile Phase: A mixture of methanol (B129727) and water, for instance in a 70:30 ratio, is a common mobile phase . The polarity of the mobile phase can be adjusted to achieve optimal separation.

Detection: UV detection at 254 nm is often employed, as the aromatic rings in N-Benzyl-p-toluenesulfonamide absorb UV light at this wavelength .

| Parameter | Condition |

|---|---|

| Column | C18 |

| Mobile Phase | Methanol/Water (70:30, v/v) |

| Detection | UV at 254 nm |

| Purity Assessment | ≥98.0% |

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for monitoring the progress of chemical reactions and for the preliminary assessment of purity. For N-Benzyl-p-toluenesulfonamide, TLC is often performed on silica (B1680970) gel plates, which serve as the polar stationary phase.

The choice of eluent, or mobile phase, is critical for achieving good separation. A mixture of ethyl acetate (B1210297) and hexane (B92381) is commonly used as the eluent for the purification of N-Benzyl-p-toluenesulfonamide by column chromatography, and this solvent system is also suitable for TLC analysis rsc.org. The ratio of ethyl acetate to hexane can be varied to adjust the polarity of the mobile phase. As N-Benzyl-p-toluenesulfonamide is a moderately polar compound, it will travel up the TLC plate, and its retention factor (Rƒ) will depend on the exact composition of the eluent. A higher proportion of the more polar ethyl acetate will result in a higher Rƒ value.

Advanced Mechanistic Analytical Techniques

To understand how N-Benzyl-p-toluenesulfonamide functions as a specific inhibitor of fast skeletal muscle myosin II, advanced analytical techniques are employed to study its interaction with the actomyosin (B1167339) complex at a molecular level.

Kinetic Analysis: Detailed kinetic analysis of the actomyosin subfragment-1 (S1) ATPase cycle has been instrumental in elucidating the mechanism of inhibition by N-Benzyl-p-toluenesulfonamide. These studies have shown that the compound primarily affects three elementary steps in the reaction pathway. It significantly decreases the rate of phosphate (B84403) (Pi) release, both in the presence and absence of actin nih.govacs.org. Furthermore, it reduces the rate of ADP dissociation from the S1-ADP complex nih.govacs.org. Kinetic modeling suggests that the binding of N-Benzyl-p-toluenesulfonamide to myosin is dependent on the nucleotide state and actin association/dissociation nih.govacs.org.

Fluorescence Spectroscopy: Fluorescence spectroscopy is another powerful tool used in mechanistic studies of N-Benzyl-p-toluenesulfonamide. Changes in the intrinsic fluorescence of tryptophan residues in myosin or the fluorescence of extrinsic probes can be monitored to study the binding of N-Benzyl-p-toluenesulfonamide and its effect on the conformational states of myosin during the ATPase cycle acs.org. For instance, fluorescence changes can be used to monitor Ca²⁺ levels in intracellular release assays to understand the broader physiological effects of myosin inhibition .

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a definitive analytical method for the analysis of N-Benzyl-p-toluenesulfonamide, particularly in the context of its synthesis and purification. This technique combines the superior separation capability of gas chromatography with the highly sensitive and specific detection power of mass spectrometry, making it ideal for identifying the compound and assessing its purity within complex reaction mixtures.

In a typical GC-MS analysis, the sample is volatilized and separated on a capillary column, such as an Rtx-200 column. The temperature of the column is progressively increased to ensure the sequential elution of components based on their boiling points and chemical properties. Following separation, the eluted molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a unique molecular fingerprint.

The mass spectrum of N-Benzyl-p-toluenesulfonamide is characterized by specific ion fragments that confirm its structure. The fragmentation pattern is predictable based on its chemical nature, involving cleavage of the benzyl and toluenesulfonyl moieties. Key fragments observed in the mass spectrum are critical for unambiguous identification. For instance, the fragmentation of related benzyl-aminated compounds and toluenesulfonamides suggests the formation of a tropylium ion from the benzyl group and a characteristic fragment for the p-toluenesulfonyl group. researchgate.netnih.gov

| m/z (Mass-to-Charge Ratio) | Proposed Ion Fragment | Structural Origin |

|---|---|---|

| 261 | [M]⁺ (Molecular Ion) | Intact N-Benzyl-p-toluenesulfonamide molecule |

| 155 | [CH₃C₆H₄SO₂]⁺ | p-toluenesulfonyl group (Tosyl group) |

| 91 | [C₇H₇]⁺ | Tropylium ion from the benzyl group |

| 65 | [C₅H₅]⁺ | Fragment from the benzene (B151609) ring |

UV-Visible Spectroscopy for Interaction Studies

UV-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing the electronic structure of N-Benzyl-p-toluenesulfonamide and studying its interactions with other molecules, particularly biomolecules like proteins. The compound possesses aromatic rings from both the benzyl and toluenesulfonyl groups, which act as chromophores that absorb light in the ultraviolet region.

The UV spectrum of N-Benzyl-p-toluenesulfonamide exhibits a characteristic maximum absorbance (λmax) at approximately 229 nm. caymanchem.com This absorbance peak corresponds to the electronic transitions within its aromatic systems. The precise position and intensity of this peak can be sensitive to the molecule's environment.

When N-Benzyl-p-toluenesulfonamide interacts with a biological target, such as the myosin motor protein, changes in its local chemical environment can lead to shifts in its UV-Vis spectrum. These spectral perturbations, such as a change in λmax (a spectral shift) or a change in molar absorptivity (hyperchromic or hypochromic effect), can be monitored to study binding events. While fluorescence spectrometry is also used to kinetically analyze its effects on the actomyosin ATPase cycle, UV-Vis spectroscopy provides complementary information on the static binding interactions. nih.gov By titrating the protein with the compound and observing the spectral changes, one can analyze the binding affinity and stoichiometry of the interaction.

| Parameter | Value | Significance |

|---|---|---|

| Absorbance Maximum (λmax) | ~229 nm caymanchem.com | Corresponds to primary electronic transitions in the aromatic chromophores. |

| Detection Wavelength (HPLC-UV) | 254 nm | A common wavelength for quantification, indicating significant absorbance. |

Biophysical and Imaging Techniques for Biological Applications (e.g., Second Harmonic Generation Microscopy for Myofibrils)

To understand the biological impact of N-Benzyl-p-toluenesulfonamide at a subcellular level, advanced biophysical and imaging techniques are employed. Second Harmonic Generation (SHG) microscopy, in particular, has emerged as a powerful, label-free method for visualizing the structural organization of myofibrils and the disruptive effects of myosin inhibitors.

SHG is a nonlinear optical process that occurs in highly ordered, non-centrosymmetric structures. nih.govnih.gov The A-bands of muscle sarcomeres, which contain quasi-crystalline arrays of myosin filaments, are a potent source of SHG signal. nih.govfrance-bioimaging.org This makes SHG microscopy an ideal technique to image the intricate and repetitive structure of myofibrils in both fixed and living tissues without the need for exogenous dyes, thus avoiding potential artifacts from labeling. france-bioimaging.orgcaltech.edu

N-Benzyl-p-toluenesulfonamide functions as a specific inhibitor of fast skeletal muscle myosin II, disrupting the actin-myosin interaction that is fundamental to muscle contraction and myofibril assembly. nih.govnih.gov Research has shown that the application of N-Benzyl-p-toluenesulfonamide to cultured skeletal muscle cells significantly inhibits the organization of myosin and actin into their characteristic cross-striated patterns. nih.gov This disruption of sarcomeric structure can be directly visualized and quantified using SHG microscopy. The intensity and polarization of the SHG signal are sensitive to the molecular order of myosin within the sarcomere. smu.ca Therefore, the inhibitory action of N-Benzyl-p-toluenesulfonamide would manifest as a measurable alteration in the SHG signal, providing a direct optical readout of its effect on myofibril integrity.

| Myofibrillar Protein | Effect of BTS (10-50 µM) |

|---|---|

| Myosin | Significant suppression of organization into cross-striated structures. |

| Actin | Significant suppression of organization into cross-striated structures. |

| α-actinin | Interference with organization into ordered striated structures. |

| C-protein (MyBP-C) | Interference with organization into ordered striated structures. |

| Connectin (Titin) | Interference with organization into ordered striated structures. |

Green Chemistry Aspects and Sustainable Synthesis of N Benzyl P Toluenesulfonamide

Development of Eco-Friendly Catalytic Systems (e.g., Nano-Ru/Fe3O4)

A notable advancement in the sustainable synthesis of N-Benzyl-p-toluenesulfonamide is the use of a nanostructured ruthenium catalyst supported on magnetite (Nano-Ru/Fe3O4). researchgate.netnih.gov This heterogeneous catalyst facilitates the direct coupling of p-toluenesulfonamide (B41071) with benzyl (B1604629) alcohol, yielding N-Benzyl-p-toluenesulfonamide in high yields. researchgate.net

The standard coupling of benzyl alcohol and p-toluenesulfonamide using this system proceeds smoothly, achieving a 97% isolated yield. researchgate.net This method is particularly environmentally benign as it follows a domino dehydrogenation-condensation-hydrogenation sequence, with water being the only byproduct. researchgate.netnih.govionike.com The process is highly atom-efficient, consuming only one equivalent of the primary alcohol. nih.gov The reaction mechanism involves the dehydrogenation of the alcohol to an aldehyde, which then undergoes condensation with the sulfonamide to form an N-benzylidene-p-toluenesulfonamide intermediate. This intermediate is subsequently hydrogenated to the final product. nih.gov

The magnetic nature of the Fe3O4 support is a key feature of this catalytic system, allowing for the convenient separation and recovery of the catalyst from the reaction mixture using an external magnet. researchgate.netnih.gov This simplifies product isolation and purification, reducing the need for energy-intensive separation processes. researchgate.net

Strategies for Reducing Environmental Impact in Synthesis

Traditional methods for synthesizing N-Benzyl-p-toluenesulfonamide often rely on the reaction of benzylamine (B48309) with p-toluenesulfonyl chloride in the presence of a base like pyridine. While effective, this method generates significant waste, including inorganic salts and residual base, which can be environmentally problematic. The use of sulfonyl chlorides also presents storage and handling challenges.

A greener alternative to this approach is the direct N-alkylation of p-toluenesulfonamide with benzyl alcohol. This strategy, often referred to as a "borrowing hydrogen" process, has a high atom economy, with water as the primary byproduct. Various catalyst systems, including those based on copper, have been shown to be effective for this transformation. ionike.com For instance, the use of a copper acetate (B1210297)/potassium carbonate system can produce the corresponding secondary amines in excellent yields. ionike.com

In the broader context of green acid catalysis, p-toluenesulfonic acid (PTSA) is recognized as a non-toxic, inexpensive, and stable organic acid that serves as a better replacement for conventional corrosive mineral acids like sulfuric acid or nitric acid. While specific literature detailing the use of PTSA to catalyze the direct N-alkylation of p-toluenesulfonamide with benzyl alcohol is not available, its application in similar alkylation reactions, such as the benzylation of m-cresol, has been demonstrated. researchgate.net The use of solid, reusable acid catalysts like PTSA aligns with the principles of green chemistry by minimizing corrosive waste streams.

Recyclability of Catalysts and Resolving Agents

Due to its magnetic properties, the catalyst can be easily recovered from the reaction mixture and reused in subsequent batches without a significant loss of activity. researchgate.netnih.gov Studies have shown that the Nano-Ru/Fe3O4 catalyst can be used for at least five consecutive cycles with virtually no change in its surface area, indicating high stability and dispersion of the ruthenium nanoparticles during the catalytic reaction. researchgate.net This robust recyclability makes the process more economically viable and environmentally sustainable. researchgate.netmdpi.comnih.gov

Below is a table summarizing the recyclability of the Nano-Ru/Fe3O4 catalyst. While specific yield data for each cycle for N-Benzyl-p-toluenesulfonamide is not detailed in the primary literature, the consistent performance is highlighted.

| Catalyst System | Feature | Recyclability | Outcome |

| Nano-Ru/Fe3O4 | Magnetic nanoparticles | Recovered by external magnet | Reused for 5 cycles with no virtual change in surface area. researchgate.net |

The development of such recyclable catalytic systems is crucial for the advancement of sustainable chemical manufacturing. nih.gov

Future Research Directions and Translational Impact

Exploration of Novel Synthetic Pathways and Catalytic Systems

The future synthesis of N-Benzyl-p-toluenesulfonamide and its derivatives is geared towards greener, more efficient, and economically viable methods. Traditional multi-step syntheses are being superseded by innovative approaches that offer higher yields and reduced environmental impact.

One promising direction is the development of one-pot synthesis methodologies. Research has indicated the potential for synthesizing substituted N-benzyl-4-methylbenzenesulfonamides directly from 4-methylbenzenesulfonyl chloride in a single step, which would streamline production and reduce waste compared to conventional two-step processes. nsf.govresearchgate.net

Furthermore, the field is advancing through the use of novel catalytic systems , particularly magnetic nanocatalysts, which align with the principles of green chemistry. nih.gov These catalysts offer high reusability and easy separation from the reaction mixture. Key developments include:

Nano-Ru/Fe3O4 Catalysts : A domino dehydrogenation-condensation-hydrogenation sequence using nanostructured ruthenium on a magnetic iron oxide support enables the direct coupling of sulfonamides and alcohols with high yields (>80%). researchgate.netnih.gov The magnetic nature of the catalyst facilitates its recovery and recycling. researchgate.netnih.gov

CuFe2O4@SiO2 Nanocatalysts : These magnetic nanoparticles have demonstrated effectiveness and good structural stability for producing sulfonamide derivatives under environmentally friendly conditions. biolmolchem.com

Fe3O4@SiO2-Picolylamine-Pd Catalysts : This system shows excellent catalytic activity and is easily separable using a magnetic field, enhancing its potential for recycling in subsequent reactions. jsynthchem.com

These advancements point toward a future where the synthesis of N-Benzyl-p-toluenesulfonamide is not only more efficient but also sustainable.

| Catalyst System | Key Advantages | Synthetic Approach |

| Nano-Ru/Fe3O4 | Environmentally benign, high yield, catalyst is magnetic and recyclable. | Domino dehydrogenation-condensation-hydrogenation of alcohols and sulfonamides. researchgate.netnih.gov |

| CuFe2O4@SiO2 | Good structural stability, recyclable, easy separation. | Acidic chemical reactions for sulfonamide synthesis. biolmolchem.com |

| Fe3O4@SiO2-Picolylamine-Pd | Excellent catalytic activity, magnetic for easy separation and recycling. | One-pot synthesis of sulfonamides. jsynthchem.com |

| One-Pot Synthesis | Reduces steps, waste, and cost compared to traditional methods. | Direct synthesis from 4-methylbenzenesulfonyl chloride. nsf.govresearchgate.net |

Design of Next-Generation Molecular Probes for Actomyosin (B1167339) Research

N-Benzyl-p-toluenesulfonamide (BTS) is a well-established molecular probe due to its specific inhibition of the skeletal muscle myosin II subfragment 1 (S1) ATPase activity. medchemexpress.com It acts by inhibiting phosphate (B84403) (Pi) release and weakening the affinity of the S1-ADP complex for actin, providing a critical tool for studying the kinetics of muscle contraction. nih.gov

Future research will focus on designing next-generation molecular probes based on the BTS scaffold. The goal is to create tools with enhanced capabilities for investigating actomyosin dynamics with greater precision. Key areas of development include:

Enhanced Specificity and Potency : Modifying the core structure of BTS could lead to derivatives with even higher specificity for different myosin isoforms or greater inhibitory potency, allowing for more targeted studies.

Fluorescent Tagging : Incorporating fluorescent moieties into the BTS structure would enable real-time visualization of its binding to myosin within muscle fibers. This would provide invaluable spatial and temporal information about the actomyosin cross-bridge cycle during contraction and relaxation.

Photoactivatable Probes : Developing photo-switchable or photo-caged derivatives of BTS would allow researchers to control the inhibition of myosin activity with high temporal precision using light, offering a powerful method to study muscle mechanics on demand.

These advanced probes will deepen the understanding of the molecular mechanisms that underpin muscle function and disease. nih.gov

Expanding Therapeutic Potential Beyond Muscle Physiology

While N-Benzyl-p-toluenesulfonamide is primarily known for its effects on muscle physiology, its core sulfonamide structure is a cornerstone in medicinal chemistry, suggesting a broader therapeutic potential. The sulfonamide functional group is present in a wide array of drugs with antibacterial, antiviral, antifungal, and anticancer properties. nih.gov

Future research is poised to explore the therapeutic applications of N-Benzyl-p-toluenesulfonamide derivatives in oncology. The benzenesulfonamide (B165840) scaffold has shown promise in cancer therapy:

Glioblastoma (GBM) Treatment : Benzenesulfonamide analogs have been identified as potential inhibitors of the Tropomyosin receptor kinase A (TrkA) family, which are implicated in the growth and migration of glioblastoma cells. tuni.finih.gov In-silico analysis and in-vitro studies have shown that certain derivatives can induce cancer cell death, suggesting a pathway for developing targeted therapies for this aggressive brain cancer. tuni.finih.gov

Broad Anti-Cancer Activity : Aromatic sulfonamides, including the related compound p-Toluenesulfonamide (B41071), have been reported to interfere with the growth of various tumor cells. nih.govfrontiersin.org Research into derivatives of N-Benzyl-p-toluenesulfonamide could uncover novel compounds with potent antiproliferative activity against a range of human cancer cell lines. nih.gov

The exploration of these derivatives for applications in oncology and other areas, such as neurodegenerative diseases like Alzheimer's, represents a significant translational opportunity.

Advanced Material Science Applications and Functionalization

The unique chemical structure of N-Benzyl-p-toluenesulfonamide lends itself to applications in advanced material science, particularly in the development of specialty polymers. The incorporation of sulfonamide moieties can impart desirable properties to materials, such as enhanced thermal stability and chemical resistance.

Future research in this area will likely focus on several key avenues:

High-Performance Polymers : Functionalizing polymers with N-Benzyl-p-toluenesulfonamide or similar structures can create materials with superior performance characteristics for demanding applications in electronics or aerospace.

pH-Responsive Materials : The synthesis of well-defined copolymers containing primary benzene (B151609) sulfonamide groups can lead to a new generation of pH-responsive block copolymers. These "smart" materials could have biomedical applications, such as in targeted drug delivery systems that release their payload in specific pH environments. rsc.org

Sustainable Polypeptides : Researchers are exploring the creation of novel sulfonamide-linked polypeptides. These materials aim to offer enhanced chemical and thermal stability compared to traditional protein-based materials, providing a sustainable and high-performance alternative to conventional synthetic polymers for use in textiles and packaging. kuleuven.be

The ability to precisely control polymer architecture through techniques like RAFT polymerization will unlock the potential to create a wide range of functional materials based on the sulfonamide scaffold. rsc.org

Methodological Advancements in Characterization and Computational Prediction

Advancements in analytical and computational methods are crucial for accelerating research into N-Benzyl-p-toluenesulfonamide and its derivatives. While standard techniques like NMR, mass spectrometry, and thin-layer chromatography are routinely used, future progress will rely on more sophisticated approaches. nsf.gov

Advanced Characterization:

Single-Crystal X-ray Diffraction : This technique provides detailed, three-dimensional structural information, which is essential for understanding the molecule's conformation and intermolecular interactions, such as C-H···N hydrogen bonds and C-H···π interactions. nsf.govresearchgate.net Detailed crystallographic analysis of new derivatives, including co-crystal structures with target enzymes, can reveal key binding information and guide the design of more potent compounds. acs.org

Computational Prediction:

Kinetic Modeling : Computational models have been instrumental in elucidating the mechanism of BTS inhibition on the actomyosin ATPase cycle. nih.gov Future modeling efforts can predict the effects of structural modifications on binding affinity and kinetics, thereby streamlining the drug discovery process.

Molecular Docking and QSAR : In-silico tools like molecular docking are used to predict the binding interactions of sulfonamide derivatives with therapeutic targets, such as the TrkA receptor in cancer cells. tuni.finih.gov Quantitative Structure-Activity Relationship (QSAR) models can further refine predictions about the biological activity of novel compounds, helping to prioritize synthetic efforts. tuni.fi

The integration of advanced crystallographic studies with powerful computational analysis represents a key future direction, enabling a deeper understanding of structure-function relationships and facilitating the rational design of new molecules for therapeutic and material science applications. acs.orgwardresearchlab.com

Q & A

Q. What are the optimal synthetic routes for preparing N-Benzyl-p-toluenesulfonamide (BTS) with high yield?

BTS can be synthesized via lithiation reactions using n-butyllithium in tetrahydrofuran (THF) at controlled temperatures. A two-step protocol achieves 99% yield:

- Step 1 : React N-Benzyl-p-toluenesulfonamide with n-butyllithium in THF at 0°C under inert atmosphere for 10 minutes.

- Step 2 : Introduce naphthalene and lithium in THF at -78°C to 20°C, followed by hydrolysis .

Key Considerations : Temperature control (-78°C for lithiation) and inert conditions are critical to avoid side reactions.

Q. How can researchers ensure purity and structural verification of BTS in synthesis?

Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization. Structural confirmation requires:

- NMR Spectroscopy : Compare peaks to reference data (e.g., aromatic protons at δ 7.2–7.8 ppm for benzenesulfonamide moieties).

- Mass Spectrometry : Validate molecular weight (MW: 275.36 g/mol) using high-resolution MS .

Note : Cross-check data against NIST Standard Reference Database for sulfonamides .

Q. What standard analytical methods are used to quantify BTS in biological matrices?

- HPLC-UV : Use a C18 column with methanol/water (70:30) mobile phase, detection at 254 nm.

- LC-MS/MS : Employ electrospray ionization (ESI) in negative mode for enhanced sensitivity in complex samples (e.g., muscle tissue lysates) .

Advanced Research Questions

Q. How does BTS selectively inhibit skeletal muscle myosin II ATPase activity?

BTS binds to the myosin S1 subfragment, blocking ATP hydrolysis by stabilizing the detached state of myosin from actin. Key evidence:

Q. How to resolve contradictions in reported IC50 values for BTS across studies?

Variability in IC50 (e.g., 3–10 µM) arises from:

Q. What are the best practices for studying BTS in intracellular Ca²⁺ release assays?

- Solution Preparation : Use cytoplasmic buffer with 8 mM ATP, 10 mM creatine phosphate, 0.05 mM BTS, and 100–200 nM Ca²⁺ (pH 7.1 adjusted with KOH) .

- Imaging : Load cells with rhod-2 (Ca²⁺ indicator) and monitor fluorescence changes via confocal microscopy.

Pitfalls : BTS may interfere with non-muscle myosins; include siRNA knockdown controls .

Q. How do structural analogs of BTS compare in inhibiting myosin ATPase?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.